molecular formula C25H35NO4S B2846728 1-(3,5-di-tert-butylbenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448046-47-6

1-(3,5-di-tert-butylbenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B2846728
CAS No.: 1448046-47-6
M. Wt: 445.62
InChI Key: UARSECWXBJNURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative characterized by a 3,5-di-tert-butylbenzoyl group at the 1-position and a (furan-2-yl)methanesulfonyl moiety at the 4-position.

Properties

IUPAC Name

(3,5-ditert-butylphenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4S/c1-24(2,3)19-14-18(15-20(16-19)25(4,5)6)23(27)26-11-9-22(10-12-26)31(28,29)17-21-8-7-13-30-21/h7-8,13-16,22H,9-12,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARSECWXBJNURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Assay Relevance : The sodium 1-octanesulfonate-based mobile phase described in suggests that the target compound and its analogs may require ion-pairing chromatography for analysis due to low polarity .
  • Therapeutic Potential: highlights the structural versatility of piperidine derivatives in neurological drug development, supporting the hypothesis that the target compound could be optimized for H3 antagonism .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC and intermediate characterization via 1H^1H-NMR .
  • Optimize temperature (e.g., 0–25°C for sulfonylation) to avoid side reactions .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, furan protons at δ ~6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with UV detection (e.g., 254 nm) to confirm >95% purity. Mobile phases often combine methanol/water or acetonitrile/buffer systems .
  • Mass Spectrometry (HRMS) :
    • Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. Example Data (Hypothetical) :

TechniqueKey ObservationsReference
1H^1H-NMR1.3 ppm (18H, t-Bu), 7.2 ppm (furan H)
HPLCRetention time: 12.8 min, 96% purity

Advanced: How can researchers optimize reaction yields for sulfonylation steps?

Q. Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance sulfonyl group transfer .
  • Stoichiometry : Employ a 1.2:1 molar ratio of sulfonylating agent to piperidine to drive the reaction to completion .
  • Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to minimize hydrolysis of reactive intermediates .
  • Catalysts : Add catalytic DMAP to accelerate acylation steps .

Troubleshooting : If yields drop below 60%, check for moisture ingress or side reactions (e.g., tert-butyl group cleavage via TLC) .

Advanced: How to resolve contradictions in reported biological activity data for similar piperidine derivatives?

Q. Methodological Answer :

Replicate Studies : Repeat assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH, temperature, cell lines) .

Structural Variants : Compare activity of analogs (e.g., replacing furan with thiophene) to identify substituent-specific effects .

Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in compound purity .

Q. Case Study :

  • A study on 1-((5-Bromothiophen-2-yl)sulfonyl)piperidine showed conflicting IC50_{50} values due to differing assay pH levels. Adjusting to pH 7.4 resolved discrepancies .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Core Modifications : Synthesize derivatives with altered substituents (e.g., tert-butyl → isopropyl, furan → pyrrole) .

Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC50_{50} values .

Q. Example SAR Table :

DerivativeSubstituent ModificationIC50_{50} (nM)Reference
Parent CompoundNone120
Analog At-Bu → Me450
Analog BFuran → Thiophene85

Basic: What computational tools predict the compound’s potential biological targets?

Q. Methodological Answer :

  • SwissTargetPrediction : Upload the compound’s SMILES string to identify probable targets (e.g., GPCRs, kinases) .
  • Molecular Docking : Use Schrödinger Suite or PyMOL to simulate interactions with protein active sites (e.g., COX-2 or serotonin receptors) .
  • ADME Prediction : Employ QikProp or ADMETLab to estimate bioavailability and blood-brain barrier penetration .

Advanced: How to assess the compound’s stability under physiological conditions?

Q. Methodological Answer :

pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Analyze degradation via HPLC .

Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS .

Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and monitor decomposition .

Key Finding : Piperidine sulfonamides with tert-butyl groups often exhibit enhanced thermal stability due to steric protection .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Q. Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve aqueous solubility without cytotoxicity .
  • Salt Formation : Convert the free base to a hydrochloride salt for better buffer compatibility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.